![molecular formula C16H13FN2O2S B2898681 1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea CAS No. 2380033-96-3](/img/structure/B2898681.png)
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea
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Overview
Description
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a furan ring, and a thiophene ring, all connected through a urea linkage. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate compounds, such as 2-fluoroaniline, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and urea formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl, furan, and thiophene groups can interact with various enzymes, receptors, and cellular components, leading to a range of biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]amine
- 1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate
- 1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiourea
Uniqueness
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the furan and thiophene rings contribute to its versatility in various applications. This combination of features makes it a valuable compound for research and industrial applications.
Biological Activity
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H13FN2O2S and a molecular weight of approximately 314.35 g/mol. Its structure features a fluorophenyl group, a thiophene ring, and a furan moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Urea Linkage : Reaction between an amine and isocyanate.
- Introduction of the Fluorophenyl Group : Utilization of fluorinating agents.
- Coupling with Furan and Thiophene : Often achieved through palladium-catalyzed coupling reactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives containing furan and thiophene structures exhibit significant antibacterial effects against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)...} | E. coli | 0.01 mg/L |
Salmonella typhi | 0.001 mg/L | |
Staphylococcus aureus | 1.0 mg/L | |
Bacillus subtilis | No inhibition |
Studies indicate that compounds similar to this compound demonstrate broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella typhi .
Anticancer Activity
Research has also suggested that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell viability in pathogens and cancer cells.
Case Studies
A notable case study involved the evaluation of a closely related compound's effectiveness against resistant strains of bacteria. The study found that the compound exhibited significant bactericidal activity at low concentrations, highlighting its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-4-1-2-5-14(13)19-16(20)18-9-12-8-11(10-22-12)15-6-3-7-21-15/h1-8,10H,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTVCFTVSSPMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CS2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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